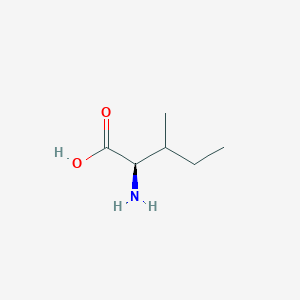

(2R)-2-amino-3-methylpentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-methylpentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-3-4(2)5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t4?,5-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPKZVBTJJNPAG-BRJRFNKRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthetic Pathways and Metabolic Routes of 2r 2 Amino 3 Methylpentanoic Acid and Isoleucine Stereoisomers in Non Human Organisms

Threonine Pathway for Isoleucine Biosynthesis in Microorganisms and Plants

The most common route for L-isoleucine biosynthesis begins with L-threonine and is a five-step pathway that shares its final four enzymatic reactions with the biosynthesis of valine. biorxiv.orgnih.gov This pathway is crucial for the production of not only isoleucine and valine but also leucine (B10760876), forming a web of interconnected metabolic processes. biorxiv.org

Key Enzymatic Steps and Intermediates

The conversion of L-threonine to L-isoleucine involves a series of enzymatic reactions, each catalyzed by a specific enzyme. The key enzymes and their roles are outlined below:

Threonine Deaminase/Dehydratase (IlvA): This enzyme initiates the pathway by catalyzing the deamination of L-threonine to produce α-ketobutyrate and ammonia (B1221849). unl.edupurdue.edupsu.edu This is a critical regulatory point in the pathway. purdue.edunih.gov

Acetolactate Synthase (ALS) or Acetohydroxy Acid Synthase (AHAS): This enzyme catalyzes the condensation of α-ketobutyrate with pyruvate (B1213749) to form 2-aceto-2-hydroxybutyrate. unl.eduwikipedia.orgresearchgate.net This same enzyme is also involved in the biosynthesis of valine and leucine, where it condenses two molecules of pyruvate. psu.eduwikipedia.org ALS is a target for several classes of herbicides due to its absence in animals. medchemexpress.comnih.govnews-medical.net

Acetohydroxy Acid Isomeroreductase (KARI): This enzyme catalyzes a two-step reaction involving an alkyl migration and a subsequent reduction. It converts 2-aceto-2-hydroxybutyrate to (R)-2,3-dihydroxy-3-methylvalerate. nih.govresearchgate.netnih.gov This enzyme requires NADPH as a cofactor and magnesium ions for its activity. nih.govresearchgate.net

Dihydroxyacid Dehydratase (DHAD): This enzyme catalyzes the dehydration of (R)-2,3-dihydroxy-3-methylvalerate to form 2-keto-3-methylvalerate. researchgate.netkoreascience.krnih.gov In Arabidopsis thaliana, this enzyme is essential for both male and female gametophyte development. nih.gov

Branched-Chain Amino Acid Aminotransferase (BCAT) or Valine Aminotransferase: In the final step, this enzyme catalyzes the transamination of 2-keto-3-methylvalerate to produce L-isoleucine. researchgate.netresearchgate.net

The intermediates in the threonine pathway for isoleucine biosynthesis are summarized in the table below:

| Intermediate | Description |

| L-Threonine | The starting substrate for the pathway. |

| α-Ketobutyrate | The product of the reaction catalyzed by threonine deaminase. |

| 2-Aceto-2-hydroxybutyrate | Formed by the condensation of α-ketobutyrate and pyruvate, catalyzed by acetolactate synthase. |

| (R)-2,3-Dihydroxy-3-methylvalerate | The product of the isomerization and reduction of 2-aceto-2-hydroxybutyrate by acetohydroxy acid isomeroreductase. |

| 2-Keto-3-methylvalerate | Formed by the dehydration of (R)-2,3-dihydroxy-3-methylvalerate, catalyzed by dihydroxyacid dehydratase. |

| L-Isoleucine | The final product of the pathway, formed by the amination of 2-keto-3-methylvalerate. |

Regulation of Threonine Pathway in Microbial Systems

The biosynthesis of isoleucine is tightly regulated to maintain cellular homeostasis. The primary mechanism of regulation is feedback inhibition, where the end product, L-isoleucine, inhibits the activity of the first enzyme in the pathway, threonine deaminase. purdue.edunih.govnih.govpsu.edu This allosteric regulation allows the cell to control the metabolic flux through the pathway in response to the availability of isoleucine. nih.govpsu.edu

In many bacteria, including Escherichia coli, threonine deaminase is allosterically inhibited by isoleucine and, in some cases, by leucine. biorxiv.orgnih.govnih.gov Conversely, valine can act as an allosteric activator, counteracting the inhibitory effect of isoleucine. nih.govnih.govnih.gov This complex regulation reflects the interconnectedness of the branched-chain amino acid biosynthetic pathways.

Acetolactate synthase is also subject to feedback inhibition by valine, leucine, and isoleucine. nih.govwikipedia.org This provides another layer of control over the entire branched-chain amino acid synthesis. In some bacteria, there are multiple isozymes of acetolactate synthase with different regulatory properties, allowing for more nuanced control of amino acid production. wikipedia.orgnews-medical.net

Furthermore, the expression of the genes encoding the enzymes of the isoleucine biosynthetic pathway can be regulated by a process called multivalent repression, where the presence of all three branched-chain amino acids (isoleucine, valine, and leucine) is required for the repression of gene transcription. pnas.orgpnas.org

Citramalate (B1227619) Pathway (Pyruvate Pathway) for Isoleucine Biosynthesis in Microorganisms

While the threonine pathway is the most common, some microorganisms utilize an alternative route for isoleucine biosynthesis known as the citramalate pathway or the pyruvate pathway. researchgate.net

Role of Citramalate Synthase (CimA) in α-Ketobutyrate Formation

In the citramalate pathway, the key intermediate α-ketobutyrate is not derived from threonine. Instead, it is synthesized from pyruvate and acetyl-CoA. The enzyme citramalate synthase (CimA) catalyzes the condensation of pyruvate and acetyl-CoA to form citramalate. This is then converted through a series of reactions, mirroring part of the citric acid cycle, to ultimately yield α-ketobutyrate. nih.gov This α-ketobutyrate can then enter the common isoleucine biosynthetic pathway.

Comparison with Threonine Pathway in Terms of Efficiency and Metabolic Flux

The choice between the threonine and citramalate pathways can depend on the organism and the available substrates. For example, in the purple non-sulfur bacterium Rhodospirillum rubrum, the threonine-dependent pathway is utilized in the presence of fumarate, while the citramalate-dependent pathway is favored when acetate (B1210297) is the carbon source. acs.org This suggests that the efficiency and metabolic flux of each pathway can be influenced by the metabolic context of the cell. The citramalate pathway provides a direct link from central carbon metabolism (pyruvate and acetyl-CoA) to isoleucine biosynthesis, which can be advantageous under certain growth conditions.

Alternative and Underground Metabolic Routes for 2-Ketobutyrate Production

Beyond the canonical threonine and citramalate pathways, microorganisms have evolved a variety of "underground" or alternative metabolic routes to produce the crucial intermediate, 2-ketobutyrate (α-ketobutyrate). These pathways often rely on the promiscuous activities of enzymes involved in other metabolic processes. nih.gov

Systematic exploration in E. coli has revealed that the deletion of the primary threonine deaminase genes can be compensated for by the emergence of novel 2-ketobutyrate biosynthesis pathways. nih.gov These can include:

Cleavage of O-succinyl-L-homoserine: Under aerobic conditions, cystathionine (B15957) γ-synthase (MetB) can promiscuously cleave O-succinyl-L-homoserine, an intermediate in methionine biosynthesis, to produce 2-ketobutyrate. nih.gov

Propionyl-CoA and formate (B1220265) condensation: Under anaerobic conditions, pyruvate formate-lyase can utilize propionyl-CoA and formate to generate 2-ketobutyrate. nih.gov

Other known alternative routes for 2-ketobutyrate production in various organisms include:

The glutamate (B1630785) mutase pathway nih.gov

Cystathionine cleavage nih.gov

Methionine cleavage nih.gov

Homolanthionine cleavage nih.gov

Propionyl-CoA reductive carboxylation nih.gov

The existence of these diverse pathways highlights the metabolic flexibility of microorganisms and their ability to adapt to different environmental conditions and nutrient availability.

Pathways Involving Methionine Metabolism

In bacteria and plants, the biosynthesis of isoleucine is intricately linked with that of methionine, as both belong to the aspartate family of amino acids. nih.govyoutube.comwikipedia.org Their synthetic pathways share a common origin, starting from aspartic acid. wikipedia.org The initial steps convert aspartate into aspartate-semialdehyde, which is a critical branch point. wikipedia.org This intermediate is then reduced to homoserine. wikipedia.org

Homoserine serves as a secondary major branch point in the pathway. wikipedia.org For methionine synthesis, homoserine is activated and eventually converted to homocysteine, which is then methylated to form methionine. nih.govyoutube.com For isoleucine synthesis, the canonical pathway involves the deamination of threonine (which is also derived from homoserine) to produce α-ketobutyrate. knowde.com The shared origin from aspartate and the branching at homoserine highlight the close metabolic relationship between the biosynthesis of methionine and isoleucine. nih.govnih.gov

Propionate-Dependent Pathways

Some microorganisms, notably the bacterium Escherichia coli, can utilize an alternative, "underground" biosynthetic route for isoleucine that is dependent on propionate (B1217596), especially under anaerobic conditions. nih.govelifesciences.org This pathway provides a method for synthesizing the key isoleucine precursor, 2-ketobutyrate (2-KB), from sources other than threonine. researchgate.net

In this route, propionate is activated to propionyl-CoA. elifesciences.org Under anaerobic conditions, the enzyme pyruvate formate-lyase (PFL) can catalyze the condensation of propionyl-CoA and formate to produce 2-ketobutyrate. researchgate.net Studies using labeled propionate have confirmed that it can be a significant source of isoleucine, with one experiment showing that its addition resulted in 30% labeled isoleucine even in a wild-type E. coli strain. nih.govelifesciences.org This pathway is considered an auxiliary biosynthesis route that allows organisms to better utilize available carbon sources in their environment, such as the short-chain fatty acids abundant in the mammalian intestine. nih.govelifesciences.org

Catabolism of Isoleucine Stereoisomers in Non-Human Biological Systems

Isoleucine is both a glucogenic and a ketogenic amino acid, meaning its breakdown yields precursors for both glucose synthesis and ketone body formation. youtube.com The catabolism of its carbon skeleton in non-human organisms is a multi-step process that ultimately produces two key metabolic intermediates: propionyl-CoA and acetyl-CoA. nih.govfigshare.com

Oxidative Degradation of Carbon Skeleton

The initial step in isoleucine catabolism is the removal of its amino group, a transamination reaction that produces the corresponding α-keto acid, α-keto-β-methylvaleric acid. biologydiscussion.comresearchgate.net This is followed by a critical, irreversible step: the oxidative decarboxylation of the α-keto acid. researchgate.net This reaction is catalyzed by the mitochondrial branched-chain α-ketoacid dehydrogenase complex (BCKDC), yielding α-methyl-butyryl-CoA. biologydiscussion.comresearchgate.net Subsequent steps involve the dehydrogenation of this intermediate to form tiglyl-CoA. biologydiscussion.com

Formation of Propionyl-CoA and Acetyl-CoA

Following its formation, tiglyl-CoA is hydrated to α-methyl-β-hydroxybutyryl-CoA. biologydiscussion.com This compound is then dehydrogenated to produce α-methyl-acetoacetyl-CoA. biologydiscussion.com The final step in the main degradation pathway is the thiolytic cleavage of α-methyl-acetoacetyl-CoA, which releases a two-carbon unit as acetyl-CoA and a three-carbon unit as propionyl-CoA. nih.govfigshare.combiologydiscussion.com The acetyl-CoA can enter the citric acid cycle for energy production, while the propionyl-CoA is typically converted to succinyl-CoA, another citric acid cycle intermediate. nih.govvaia.com

| Precursor Amino Acid | Key Catabolic Intermediates | Final Products |

| Isoleucine | α-keto-β-methylvaleric acid, α-methyl-butyryl-CoA, Tiglyl-CoA | Acetyl-CoA, Propionyl-CoA |

This table summarizes the key intermediates and final products of isoleucine catabolism.

Biogenetic Origins of D-Isoleucine (B559561) and Alloisoleucine Residues in Natural Products

While L-amino acids are the standard building blocks of proteins, the D-stereoisomers, such as (2R)-2-amino-3-methylpentanoic acid (D-isoleucine), are frequently found as components of complex secondary metabolites, particularly in peptide antibiotics produced by microorganisms.

Precursor Utilization in Antibiotic Biosynthesis (e.g., Monamycins, Actinomycins)

The biosynthesis of actinomycins, a class of potent chromopeptide lactone antibiotics produced by Streptomyces species, provides a well-studied example of the incorporation of unusual isoleucine stereoisomers. nih.govnih.govnih.gov The actinomycin (B1170597) molecule contains two pentapeptide lactone rings, and variations in the amino acid composition of these rings give rise to different forms of the antibiotic. nih.gov

Studies using radiolabeled precursors in Streptomyces antibioticus and Streptomyces chrysomallus have elucidated the origins of the D-isoleucine and N-methyl-L-alloisoleucine residues found in certain actinomycins. nih.govnih.gov These experiments demonstrated that various stereoisomers, including L-isoleucine, D-isoleucine, and L-alloisoleucine, can serve as effective precursors for the D-isoleucine residue incorporated into the final antibiotic structure. nih.govnih.gov This incorporation is carried out by large, multi-functional enzymes known as non-ribosomal peptide synthetases (NRPS), which can select, activate, and sometimes modify (e.g., by epimerization or N-methylation) the amino acid precursors before linking them together. nih.govnih.gov For instance, actinomycins C2 and C3 differ from actinomycin C1 by the replacement of one or both D-valine residues with D-alloisoleucine. nih.gov

| Antibiotic Class | Producing Organism (Example) | Incorporated Isoleucine Stereoisomers | Precursors |

| Actinomycins | Streptomyces species | D-Isoleucine, D-Alloisoleucine, N-Methyl-L-alloisoleucine | L-Isoleucine, D-Isoleucine, L-Alloisoleucine, D-Alloisoleucine |

This table illustrates the incorporation of isoleucine stereoisomers into the actinomycin class of antibiotics and the precursors that can be utilized.

Enzymatic Conversions in Specific Biosynthetic Clusters

The biosynthesis of isoleucine and its stereoisomers in non-human organisms is a complex process governed by specific enzymes encoded within dedicated biosynthetic gene clusters (BGCs). These clusters orchestrate a series of precise chemical transformations to construct the characteristic branched-chain structure of these amino acids. While the canonical pathway to L-isoleucine is well-established in many bacteria, archaea, and plants, the formation of stereoisomers such as this compound (D-isoleucine) often involves specialized enzymes or alternative metabolic routes.

In most studied bacteria and plants, the biosynthesis of L-isoleucine begins with L-threonine and pyruvate. researchgate.netwikipedia.org This conserved pathway is catalyzed by a suite of enzymes, often encoded by genes organized in an operon, such as the ilv operon in Corynebacterium glutamicum. researchgate.net The key enzymatic steps include the deamination of threonine, the condensation of the resulting α-ketobutyrate with pyruvate, a subsequent isomerization and reduction, dehydration, and a final transamination to yield L-isoleucine. wikipedia.orgresearchgate.net

The generation of D-amino acids, including the (2R) stereoisomers of isoleucine, typically occurs through the action of racemase enzymes. acs.org These enzymes catalyze the interconversion between L- and D-enantiomers. acs.org For example, diaminopimelate (DAP) racemase is involved in converting LL-diaminopimelic acid to the meso-isomer in bacteria, a key step in lysine (B10760008) biosynthesis. acs.org While a specific isoleucine racemase is not as commonly characterized, the presence of D-amino acids in bacterial peptidoglycan and as signaling molecules suggests that enzymatic routes for their production are widespread. acs.orgresearchgate.net

Furthermore, nonribosomal peptide synthetases (NRPSs) are large, multimodular enzymes found in bacteria and fungi that are responsible for the synthesis of a vast array of peptide natural products. nih.gov These NRPS modules can activate and incorporate non-proteinogenic amino acids, including D-isomers, into growing peptide chains. nih.gov The adenylation (A) domain of an NRPS module is responsible for selecting and activating a specific amino acid. nih.gov Some A-domains have evolved to recognize D-amino acids, or the NRPS cluster may include a separate epimerase (E) domain that converts an L-amino acid, once attached to the synthetase, into its D-enantiomer before peptide bond formation.

In some microorganisms, alternative pathways to isoleucine exist that bypass the conventional threonine-dependent route. For instance, a pathway starting from pyruvate and acetyl-CoA has been identified, proceeding through citramalic acid. researchgate.net This route, which involves a recursive series of reactions for α-ketoacid elongation, highlights the metabolic versatility that can lead to the formation of isoleucine precursors. researchgate.net The specific stereochemical outcome of the final transamination step in such alternative pathways could potentially yield different isoleucine stereoisomers depending on the stereospecificity of the transaminase enzyme involved.

The table below summarizes key enzymes and their roles in the biosynthesis and conversion of isoleucine and its precursors in various non-human organisms.

| Enzyme | Gene (Example Organism) | Function | Substrate(s) | Product(s) |

| Threonine Dehydratase | ilvA (Corynebacterium glutamicum) | Catalyzes the deamination of threonine. researchgate.net | L-Threonine | α-Ketobutyrate, Ammonia |

| Acetohydroxy Acid Synthase (AHAS) | ilvB, ilvN (Corynebacterium glutamicum) | Catalyzes the condensation of α-ketobutyrate and pyruvate. researchgate.net | α-Ketobutyrate, Pyruvate | α-Aceto-α-hydroxybutyrate |

| Acetohydroxy Acid Isomeroreductase | ilvC (Corynebacterium glutamicum) | Catalyzes isomerization and reduction of the AHAS product. researchgate.net | α-Aceto-α-hydroxybutyrate | α,β-Dihydroxy-β-methylvalerate |

| Dihydroxyacid Dehydratase | ilvD (Corynebacterium glutamicum) | Catalyzes the dehydration of the dihydroxy acid intermediate. researchgate.netpnas.org | α,β-Dihydroxy-β-methylvalerate | α-Keto-β-methylvalerate |

| Branched-Chain Amino Acid Aminotransferase (BCAT) | ilvE (Corynebacterium glutamicum) | Catalyzes the final transamination step to form isoleucine. researchgate.netresearchgate.net | α-Keto-β-methylvalerate, L-Glutamate | L-Isoleucine, α-Ketoglutarate |

| Amino Acid Racemase | (General) | Catalyzes the interconversion of L- and D-amino acid enantiomers. acs.org | L-Amino Acid | D-Amino Acid |

| Nonribosomal Peptide Synthetase (NRPS) Adenylation Domain | (Various Bacteria/Fungi) | Selects and activates specific amino acids (including D-isomers) for peptide synthesis. nih.govnih.gov | Amino Acid, ATP | Aminoacyl-adenylate |

| Citramalate Synthase | (Various Plants/Microorganisms) | Initiates an alternative isoleucine biosynthesis pathway. researchgate.net | Pyruvate, Acetyl-CoA | Citramalic Acid |

Synthetic Methodologies for 2r 2 Amino 3 Methylpentanoic Acid and Its Stereoisomers

Chemical Synthesis Approaches

Chemical methods provide versatile and scalable routes to non-proteinogenic amino acids, including the various stereoisomers of 2-amino-3-methylpentanoic acid. These approaches often rely on the use of chiral auxiliaries or catalysts to control the stereochemical outcome.

Asymmetric Synthesis Strategies for Enantiopure (2R)-2-Amino-3-methylpentanoic acid

Asymmetric synthesis is crucial for obtaining enantiomerically pure amino acids. A prominent strategy involves the use of chiral nickel(II) complexes derived from Schiff bases of glycine (B1666218) and a chiral ligand. nih.gov This methodology allows for the asymmetric synthesis of a wide variety of α-amino acids. The general approach involves the alkylation of a Ni(II) complex of a glycine Schiff base. mdpi.com The stereochemical outcome of the alkylation is directed by the chiral ligand within the complex, enabling the synthesis of either the (S) or (R) enantiomer.

For instance, a method developed for the large-scale synthesis of fluorinated amino acid derivatives employs a recyclable chiral auxiliary to form a Ni(II) complex with a glycine Schiff base. This complex is then alkylated under basic conditions. mdpi.com Subsequent disassembly of the complex yields the desired amino acid and allows for the recovery of the chiral auxiliary. mdpi.com While this specific example targets a fluorinated analogue, the principle is adaptable for the synthesis of this compound by using an appropriate alkylating agent, such as a 2-bromobutane (B33332) derivative, to introduce the required sec-butyl side chain. The choice of the chiral ligand is paramount for directing the synthesis towards the desired (2R) configuration. Other methods, such as diastereoselective methylation using Evans' oxazolidinone auxiliaries, have also been employed for the synthesis of amino acids with β-branched side chains, which is structurally relevant to 2-amino-3-methylpentanoic acid. researchgate.net

Strecker Synthesis and its Asymmetric Variants

The Strecker synthesis is a foundational method for producing α-amino acids, first reported by Adolph Strecker in 1850. wikipedia.orgmasterorganicchemistry.com The classical reaction involves a one-pot, three-component reaction between an aldehyde, ammonia (B1221849), and cyanide. wikipedia.orgnrochemistry.com This process yields an intermediate α-aminonitrile, which is then hydrolyzed to the final α-amino acid. wikipedia.orgmasterorganicchemistry.comck12.org

The mechanism proceeds in two main parts:

Iminium Formation and Cyanide Addition : The aldehyde (for 2-amino-3-methylpentanoic acid, this would be 2-methylbutanal) reacts with ammonia to form an imine. The imine is protonated to an iminium ion, which is then attacked by a cyanide nucleophile (from sources like KCN or NaCN) to form the α-aminonitrile. wikipedia.orgmasterorganicchemistry.comyoutube.com

Nitrile Hydrolysis : The α-aminonitrile is hydrolyzed, typically under acidic conditions, to convert the nitrile group into a carboxylic acid, yielding the amino acid. wikipedia.orgmasterorganicchemistry.com

The standard Strecker synthesis produces a racemic mixture (an equal amount of both enantiomers) because the key cyanide addition occurs on a planar, sp2-hybridized iminium intermediate. youtube.com To produce an enantiomerically pure compound like this compound, asymmetric variants of the Strecker reaction are employed. These modifications introduce a source of chirality to influence the stereochemical outcome. wikipedia.org

Common asymmetric strategies include:

Use of Chiral Auxiliaries : Replacing ammonia with a chiral amine, such as (S)-alpha-phenylethylamine, acts as a chiral auxiliary. This auxiliary directs the cyanide attack to one face of the iminium intermediate, leading to the preferential formation of one enantiomer. wikipedia.org

Use of Chiral Catalysts : The development of chiral catalysts that can facilitate the enantioselective addition of cyanide to the imine is another advanced approach. wikipedia.org

Table 1: Overview of Strecker Synthesis Variants

| Synthesis Type | Reagents | Chirality Control | Product |

|---|---|---|---|

| Classical Strecker | Aldehyde, Ammonia (NH₃), Potassium Cyanide (KCN) | None | Racemic α-amino acid |

| Asymmetric Strecker | Aldehyde, Chiral Amine (e.g., (S)-α-phenylethylamine), Cyanide Source | Chiral Auxiliary | Enantioenriched α-amino acid |

| Catalytic Asymmetric Strecker | Aldehyde, Amine, Cyanide Source, Chiral Catalyst | Chiral Catalyst | Enantioenriched α-amino acid |

Derivatization and Functionalization in Multi-Step Synthesis

Multi-step syntheses allow for the precise construction of complex molecules like this compound through a series of controlled reactions involving derivatization and functionalization. Derivatization involves temporarily modifying functional groups to control their reactivity, while functionalization refers to the introduction of new chemical groups.

A key strategy involves using protecting groups. For amino acids, the amino group is often protected with a group like Fluorenylmethyloxycarbonyl (Fmoc) or Boc (tert-butyloxycarbonyl), and the carboxylic acid group may be converted to an ester. These steps prevent unwanted side reactions during subsequent synthesis steps.

The asymmetric synthesis using Ni(II) complexes is a prime example of a multi-step process involving extensive derivatization. nih.govmdpi.com The synthesis begins with a simple, achiral amino acid, glycine.

Derivatization : Glycine is derivatized by forming a Schiff base with a chiral ligand and then complexing it with Ni(II) ions. This creates a planar, rigid structure that is activated for functionalization at the α-carbon. nih.gov

Functionalization : The complex is then functionalized via alkylation. A base is used to deprotonate the α-carbon, creating a nucleophile that reacts with an alkyl halide (e.g., a 2-halobutane) to introduce the desired side chain. The chiral environment of the complex dictates the stereochemistry of this addition.

Deprotection/Disassembly : After alkylation, the complex is disassembled, typically with acid, to release the newly synthesized α-amino acid. The amino group can then be further derivatized, for example, by converting it to the N-Fmoc derivative for applications in peptide synthesis. mdpi.com This final step also allows for the recovery of the valuable chiral auxiliary for reuse. mdpi.com

Enzymatic Synthesis and Biotransformation Routes

Biocatalysis offers a powerful alternative to chemical synthesis, utilizing the high efficiency and stereoselectivity of enzymes. These methods are often considered "green" due to their operation under mild conditions and reduced environmental impact. nih.gov

Whole-Cell Biocatalysis for Stereoisomer Production

Whole-cell biocatalysis employs entire microorganisms (such as bacteria or fungi) as self-contained catalytic units. nih.gov This approach has several advantages over using isolated enzymes, including eliminating the need for costly and time-consuming enzyme purification and providing a stable environment for the enzymes. nih.govnih.gov The cells inherently contain the necessary enzymes and cofactors for the desired transformations.

For the production of amino acid stereoisomers, whole-cell systems can be engineered to express specific enzymes at high levels. For example, engineered E. coli cells have been developed for the stereoselective synthesis of γ-hydroxy amino acids from simple starting materials. nih.gov In a similar vein, a whole-cell system for producing this compound could be designed to express a stereoselective D-amino acid transaminase. This enzyme would catalyze the conversion of the corresponding α-keto acid (3-methyl-2-oxopentanoic acid) into the desired (2R)-amino acid with high enantiomeric purity. The use of whole-cell biocatalysis is particularly effective for processes like asymmetric reductions of ketones or enantioselective hydrolysis, which are key transformations in amino acid synthesis. nih.govnih.gov

Multi-Enzymatic Cascade Reactions for Stereoselective Production

Multi-enzymatic cascade reactions combine multiple enzymes in a single reaction vessel to perform a series of transformations sequentially. nih.govfrontiersin.org This "one-pot" approach is highly efficient as it avoids the need for isolating and purifying intermediates, which reduces waste and production costs. frontiersin.orgresearchgate.net A significant challenge is ensuring the compatibility of all enzymes, which may have different optimal temperatures, pH requirements, and cofactor dependencies. nih.govfrontiersin.org

A powerful strategy for producing enantiomerically pure amino acids is dynamic kinetic resolution (DKR). nih.govfrontiersin.org This process can theoretically convert 100% of a racemic starting material into a single, desired enantiomer. frontiersin.org A DKR system for amino acid synthesis typically involves two key enzymes:

A Racemase : This enzyme continuously interconverts the two enantiomers of the starting material (e.g., a racemic N-acetylamino acid). An N-acylamino acid racemase (NAAAR) is often used for this purpose. nih.govrug.nl

An Enantioselective Acylase (or Amidase) : This enzyme selectively acts on only one of the enantiomers. For example, an L-selective aminoacylase (B1246476) will only hydrolyze the N-acetyl group from the L-enantiomer, leaving the D-enantiomer untouched. nih.govfrontiersin.org

As the L-enantiomer is consumed by the acylase, the racemase converts more of the D-enantiomer into the L-form to re-establish equilibrium, driving the reaction to completion. By using a D-selective acylase, the same principle can be applied to produce D-amino acids like this compound. Research has demonstrated the successful coupling of a DKR system with a third enzyme for further functionalization, creating a three-enzyme cascade for producing complex, diastereomerically pure amino acids from simple racemic precursors. nih.govfrontiersin.orgresearchgate.net

Table 2: Example of a Three-Enzyme Cascade for Amino Acid Synthesis. nih.govfrontiersin.orgresearchgate.net

| Enzyme | Abbreviation | Source Organism | Role in Cascade |

|---|---|---|---|

| N-Acylamino Acid Racemase | NAAAR | Bacillus thuringiensis | Racemization of racemic N-acetylamino acid substrate. |

| Aminoacylase | AAc | Geobacillus thermoglucosidasius | Enantioselective hydrolysis of the L-N-acetylamino acid to the L-amino acid. |

| Isoleucine Dioxygenase | BtDO | Bacillus thuringiensis | Stereoselective oxidation of the L-amino acid to produce a diastereomerically pure oxidized product. |

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-amino-3-methylpentanoic acid |

| (S)-alpha-phenylethylamine |

| 2-bromobutane |

| 2-methylbutanal |

| 3-methyl-2-oxopentanoic acid |

| Alanine |

| Ammonia |

| Boc (tert-butyloxycarbonyl) |

| Cyanide |

| Fmoc (Fluorenylmethyloxycarbonyl) |

| Glycine |

| Hydrogen Cyanide |

| Isoleucine |

| L-methionine-(S)-sulfoxide |

| L-valine |

| Methionine |

| N-acetyl-DL-methionine |

| N-acetylmethionine |

| Phenylalanine |

| Potassium Cyanide |

| Sodium Cyanide |

Dynamic Kinetic Resolution (DKR) in Amino Acid Synthesis

Dynamic Kinetic Resolution (DKR) is a powerful strategy for asymmetric synthesis that overcomes the inherent 50% maximum yield limitation of traditional kinetic resolution. princeton.edu In DKR, a racemic starting material undergoes a kinetic resolution while the less reactive enantiomer is simultaneously racemized in situ. princeton.edu This continuous racemization ensures that the entire substrate pool is available for conversion into the desired single, chirally pure enantiomer, allowing for a theoretical yield of up to 100%. princeton.edunih.gov The process relies on the careful tuning of both the resolution and the racemization steps to be compatible and efficient. princeton.edu

DKR can be achieved through both chemical and enzymatic methods. Chemical DKR of unprotected α-amino acids has been developed, offering a method that can rival the efficiency of biocatalytic reactions. nih.gov One such process uses a recyclable source of chirality under operationally simple conditions, making it scalable. nih.gov

Enzymatic DKR often combines a stereoselective enzyme for the resolution step with a racemase or a chemical catalyst for the racemization step. For instance, the dynamic kinetic resolution of amino acid amides can be achieved by coupling a D-aminopeptidase, which selectively hydrolyzes the D-enantiomer of an amino acid amide, with an α-amino-ε-caprolactam (ACL) racemase that interconverts the L-amino acid amide to its D-form. nih.gov This dual-enzyme system has been used to convert L-alanine amide completely into D-alanine. nih.gov Similarly, N-acyl-D-amino acid deacylases (D-acylases) can be paired with an N-succinyl-amino acid racemase (NSAR) for the DKR of N-acetyl-D,L-amino acids to produce enantiomerically pure D-amino acids like D-methionine. nih.gov Phase-transfer catalysis has also been employed for the DKR of N-protected amino acid esters, where a chiral catalyst promotes the asymmetric hydrolysis of the ester while the unreacted enantiomer is racemized. acs.orgacs.org

| DKR Method | Catalyst/Enzyme System | Substrate Type | Key Feature |

| Chemical DKR | Nickel-based complexes | Unprotected α-amino acids | Employs a recyclable chiral source; scalable. nih.gov |

| Enzymatic DKR (Hydrolysis) | D-aminopeptidase + ACL Racemase | Amino acid amides | Complete conversion of an L-amide to a D-amino acid. nih.gov |

| Enzymatic DKR (Deacylation) | D-acylase + N-succinyl-amino acid racemase | N-acetyl-amino acids | Produces enantiopure D-amino acids from racemic N-acetylated precursors. nih.gov |

| Phase-Transfer Catalysis DKR | Chiral Quaternary Ammonium Salts | N-protected amino acid esters | Asymmetric base hydrolysis coupled with in-situ racemization. acs.org |

Resolution Techniques for Diastereomeric and Enantiomeric Mixtures

The separation of stereoisomers is critical for obtaining chirally pure forms of this compound. Since isoleucine possesses two chiral centers, it exists as four stereoisomers: L-isoleucine (2S,3S), D-isoleucine (B559561) (2R,3R), L-allo-isoleucine (2S,3R), and D-allo-isoleucine (2R,3S). nih.govlibretexts.org These stereoisomers can be separated through various resolution techniques.

Diastereomeric Crystallization for Resolution

Diastereomeric crystallization is a classical and widely used method for resolving enantiomers. iucr.org The process involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. iucr.orgucl.ac.uk Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. ucl.ac.uk After separation, the resolving agent is removed to yield the purified enantiomers.

For amino acids, this technique is highly effective. N-protected derivatives, such as N-benzoyl or N-4-nitrobenzoyl amino acids, are often used. iucr.org Chiral bases like brucine (B1667951) and strychnine (B123637) have been employed as resolving agents for these acidic derivatives. iucr.org The efficiency of the resolution depends on the formation of stable, easily crystallizable salts and a significant difference in solubility between the two diastereomers. ucl.ac.uk A detailed study of the crystal structure of mixtures of DL-isoleucine and DL-allo-isoleucine reveals how the four stereoisomers pack in the solid state, which provides a fundamental basis for their separation via crystallization. nih.gov On an industrial scale, resolving agents such as (+)-10-camphorsulfonic acid are used to resolve amino acids. ucl.ac.uk

| Resolving Agent Type | Example | Target Amino Acid Form | Principle |

| Chiral Alkaloids | Brucine, Strychnine | N-protected DL-amino acids | Formation of diastereomeric salts with differing solubilities. iucr.org |

| Chiral Acids | (+)-10-Camphorsulfonic acid, 3-Bromocamphorsulfonic acid | DL-amino acids | Forms diastereomeric salts, effective for large-scale resolution. ucl.ac.uk |

| Chiral Amines | Dicyclohexylammonium, Dibenzylammonium | Single diastereomers of isoleucine | Used to crystallize single diastereomers as salts for isolation. google.com |

Enzymatic Resolution of Derivatives (e.g., using Acylases)

Enzymatic resolution offers a highly selective method for separating enantiomers under mild conditions. google.com This technique leverages the stereospecificity of enzymes, which catalyze a reaction on only one enantiomer in a racemic mixture. A common approach for amino acids is the hydrolysis of N-acyl derivatives using acylase enzymes. nih.gov

In this process, a racemic mixture of an N-acyl-amino acid (e.g., N-acetyl-DL-isoleucine) is exposed to an L-aminoacylase. The enzyme selectively hydrolyzes the N-acyl group from the L-enantiomer, yielding the free L-amino acid, while the N-acyl-D-amino acid remains unchanged. The resulting mixture of the free L-amino acid and the acylated D-amino acid can be easily separated based on their different chemical and physical properties. Penicillin G acylase is another enzyme used for resolving racemic amino acids via the enantioselective hydrolysis of their N-phenylacetyl derivatives. researchgate.net This method can provide both enantiomers in high yield and enantiomeric excess. researchgate.net

| Enzyme | EC Number | Substrate Example | Reaction |

| N-Acyl-D-amino acid deacylase (D-acylase) | 3.5.1.81 | N-acetyl-D,L-amino acids | Stereospecific deacylation of the N-acetyl-D-amino acid. nih.gov |

| L-Aminoacylase | 3.5.1.14 | N-acetyl-D,L-amino acids | Stereospecific deacylation of the N-acetyl-L-amino acid. |

| Penicillin G acylase | 3.5.1.11 | N-phenylacetyl-D,L-amino acids | Enantioselective hydrolysis of the N-phenylacetyl derivative. researchgate.net |

Chromatographic Separation Techniques (e.g., Simulated Moving Bed (SMB) Chromatography)

Chromatographic methods are essential for both analytical and preparative-scale separation of stereoisomers. For large-scale industrial applications, Simulated Moving Bed (SMB) chromatography is a highly efficient continuous separation process. wikipedia.org SMB simulates a counter-current movement between the stationary phase (solid adsorbent) and the mobile phase (liquid eluent) by periodically switching the inlet and outlet ports along a series of columns. wikipedia.orggoogle.com This configuration allows for continuous production of purified components at a lower cost, using less solvent and stationary phase compared to traditional batch chromatography. wikipedia.org

The SMB process has been successfully applied to the fractionation of various amino acids. acs.orgnih.gov The design of an SMB process involves the careful selection of a selective resin and eluent, followed by the determination of optimal flow rates for the feed, eluent, extract, and raffinate streams to achieve high purity and recovery of the target products. google.comacs.org While the separation of phenylalanine and tryptophan is a common example, the principles are applicable to separating the stereoisomers of isoleucine, especially in the pharmaceutical industry where chiral purity is paramount. wikipedia.orgacs.org More advanced operational modes like "Varicol" (asynchronous port shifting) or "ModiCon" (varying feed concentration) can further enhance the performance of SMB systems. acs.org

On an analytical scale, High-Performance Liquid Chromatography (HPLC) using chiral columns or chiral labeling reagents is used for the separation and identification of isoleucine enantiomers and diastereomers. nih.gov

| Technique | Scale | Principle | Application to Isoleucine |

| Simulated Moving Bed (SMB) Chromatography | Industrial/Preparative | Continuous counter-current chromatographic process for binary separation. wikipedia.org | Efficient, cost-effective separation of enantiomeric and diastereomeric mixtures. google.comwikipedia.org |

| High-Performance Liquid Chromatography (HPLC) | Analytical | Separation based on differential partitioning between a stationary and mobile phase. | Use of chiral columns or chiral derivatizing agents to resolve all four stereoisomers. nih.gov |

Synthesis of Non-Proteinogenic Amino Acid Analogs via C-H Functionalization

The synthesis of non-proteinogenic amino acids has gained significant interest due to their applications in chemistry and biology. mdpi.comnih.gov Direct C-H functionalization has emerged as a powerful and efficient strategy for creating these novel amino acid analogs from readily available proteinogenic amino acids. mdpi.comnih.gov This approach avoids lengthy synthetic routes that often require pre-functionalized starting materials by directly converting an unreactive C-H bond into a new C-C, C-N, or C-O bond. acs.org

Transition-metal catalysis, particularly with palladium, is a common method for achieving C-H functionalization. nih.govacs.org These reactions often employ a directing group attached to the amino acid (e.g., to the amine) to guide the metal catalyst to a specific C-H bond, ensuring regioselectivity. nih.gov For example, palladium-catalyzed β-arylation of carboxylic acid derivatives and γ-arylation of amine derivatives have been reported using auxiliaries like 8-aminoquinoline (B160924) or 2-thiomethylaniline. nih.gov

Specifically for isoleucine, palladium-catalyzed arylation has been demonstrated. acs.org The reaction of an N-(2-pyridyl)sulfonyl-protected isoleucine derivative resulted in arylation at the terminal methyl group. Interestingly, the reactivity differs significantly between isoleucine and its diastereomer, allo-isoleucine, which is attributed to the different steric accessibility of the primary C(sp³)–H bonds to the palladium catalyst. acs.org This highlights the potential for stereoselective C-H functionalization to generate diverse and complex amino acid analogs. More recently, photo-mediated C-H functionalization has become popular as it often proceeds under mild conditions. mdpi.comnih.gov

| Reaction Type | Catalyst/Reagent | Directing Group | Substrate | Product |

| γ-Arylation | Pd(OAc)₂, Aryl Iodide | N-(2-pyridyl)sulfonyl | Isoleucine derivative | γ-Arylated isoleucine analog. acs.org |

| β-Arylation | Pd(OAc)₂, Aryl Iodide | 2-Thiomethylaniline | Alanine derivative | β-Arylated phenylalanine analogs. nih.gov |

| δ-Olefination | Pd(II) pivalate, Olefin | Picolinamide | Leucine (B10760876) derivative | δ-Alkenylated leucine analog. acs.org |

| Asymmetric C-H Functionalization | Rhodium/Iridium complexes | Isoleucine-NH₂ | Cyclopropanes | Chiral functionalized cyclopropanes. nih.gov |

Analytical Methodologies for the Differentiation and Quantification of 2r 2 Amino 3 Methylpentanoic Acid Stereoisomers

Chromatographic Techniques

Chromatographic methods are fundamental in the separation of chiral compounds. By utilizing chiral stationary phases or chiral derivatizing agents, the stereoisomers of 2-amino-3-methylpentanoic acid can be effectively resolved.

High-Performance Liquid Chromatography (HPLC) with Chiral Columns

High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a powerful technique for the direct separation of enantiomers without derivatization. sigmaaldrich.com Macrocyclic glycopeptide-based CSPs, such as those containing teicoplanin, are particularly effective for resolving underivatized amino acid enantiomers. sigmaaldrich.commst.edu These CSPs possess ionic groups and are compatible with a range of mobile phases, making them well-suited for the separation of polar, ionic compounds like amino acids. sigmaaldrich.com The separation mechanism relies on the formation of transient diastereomeric complexes between the chiral selector of the CSP and the enantiomers of the analyte, leading to differential retention times.

The resolution of 2-amino-3-methylpentanoic acid stereoisomers can be optimized by adjusting mobile phase composition, such as the concentration of the organic modifier, temperature, and flow rate. mst.edu For instance, studies have shown that for many amino acids on teicoplanin-based CSPs, enantioselectivity increases with the concentration of the organic modifier. sigmaaldrich.com

Table 1: HPLC Parameters for Chiral Separation of Amino Acid Stereoisomers

| Parameter | Condition | Reference |

|---|---|---|

| Column | Astec CHIROBIOTIC® T (Teicoplanin-based) | sigmaaldrich.com |

| Mobile Phase | Acetonitrile/Water/Formic Acid | lcms.cz |

| Detection | UV, Mass Spectrometry (MS) | lcms.czyakhak.org |

| Flow Rate | Typically 1 mL/min | yakhak.org |

| Temperature | Controlled (e.g., 30°C and 65°C) | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Stereoisomer Identification

Coupling HPLC with mass spectrometry (LC-MS) provides a highly sensitive and selective method for both the separation and identification of stereoisomers. While MS itself cannot differentiate between enantiomers, its coupling with chiral HPLC allows for the individual detection and quantification of each separated stereoisomer. lcms.cznih.gov This is particularly useful for complex biological samples where trace amounts of specific stereoisomers need to be identified and quantified. researchgate.net

Recent advancements have led to the development of LC-MS/MS methods that can quantify numerous amino acids, including the stereoisomers of 2-amino-3-methylpentanoic acid (isoleucine and alloisoleucine), in a single analytical run without the need for derivatization or ion-pairing agents. lcms.cz These methods often utilize mixed-mode chromatography columns and are highly valuable for clinical diagnostics, such as screening for metabolic disorders. lcms.cz Two-dimensional LC-MS/MS systems further enhance selectivity by employing different separation mechanisms in each dimension. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Chiral Analysis

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of chiral compounds. gcms.cz However, due to the low volatility of amino acids, derivatization is necessary to convert them into more volatile and thermally stable compounds suitable for GC analysis. mdpi.comnist.gov Common derivatization methods include alkylation and silylation. mdpi.com

For chiral analysis, specific chiral capillary columns, such as those with derivatized cyclodextrins, are used. gcms.cz The separation of enantiomers occurs based on their differential interactions with the chiral stationary phase. gcms.cz GC-MS offers high resolution and provides detailed structural information through mass spectral fragmentation patterns, which aids in the definitive identification of the analytes. mdpi.comnih.gov Methods involving derivatization with reagents like heptafluorobutyl chloroformate followed by amidation have been developed for the sensitive analysis of amino acid enantiomers in complex biological matrices. nih.gov

Spectroscopic Techniques

Spectroscopic methods provide valuable information about the three-dimensional structure of chiral molecules, enabling the determination of their absolute and relative stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment (e.g., 1H, 13C, 15N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the stereochemistry of molecules. nih.gov For diastereomers like the four stereoisomers of 2-amino-3-methylpentanoic acid (isoleucine, allo-isoleucine, D-isoleucine (B559561), and D-allo-isoleucine), NMR can differentiate between them based on subtle differences in chemical shifts and coupling constants. rsc.orgresearchgate.net

A simple analysis of ¹H and ¹³C NMR spectra allows for the differentiation of isoleucine and allo-isoleucine residues by examining the signals associated with the proton and carbon at the α-stereocenter. nih.govrsc.org For example, in certain solvents, the α-CH proton of a D-allo-isoleucine residue may exhibit a higher chemical shift compared to the α-CH protons of L-isoleucine residues. researchgate.net Conversely, the α-CH carbon of the D-allo-isoleucine may have a lower chemical shift. researchgate.net These differences, though small, are measurable with high-field NMR instruments and provide a basis for assigning the relative stereochemistry. rsc.org The use of chiral derivatizing agents or chiral shift reagents can also be employed to enhance the separation of signals from enantiomers in NMR spectra. rsc.orgresearchgate.net

Table 2: Representative ¹H and ¹³C NMR Chemical Shift Differences for Isoleucine Diastereomers

| Nucleus | Stereoisomer | Representative Chemical Shift (ppm) | Reference |

|---|---|---|---|

| ¹H (α-CH) | L-Isoleucine | 4.03 - 4.29 | researchgate.net |

| ¹H (α-CH) | D-allo-Isoleucine | 4.36 | researchgate.net |

| ¹³C (α-CH) | L-Isoleucine | 57.3 - 57.9 | researchgate.net |

| ¹³C (α-CH) | D-allo-Isoleucine | 56.8 | researchgate.net |

Note: Chemical shifts are highly dependent on the solvent and the specific chemical environment of the molecule.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Confirmation

Circular Dichroism (CD) spectroscopy is a chiroptical technique based on the differential absorption of left and right circularly polarized light by chiral molecules. mtoz-biolabs.com This technique is particularly valuable for determining the absolute configuration of enantiomers. mtoz-biolabs.comnih.gov Enantiomers of a chiral molecule will produce mirror-image CD spectra. unipi.it

To determine the absolute configuration of a compound like (2R)-2-amino-3-methylpentanoic acid, its experimental CD spectrum is recorded and compared to the spectra of standards with known absolute configurations or to spectra calculated using computational methods. mtoz-biolabs.comnih.gov If the spectrum of the sample matches that of a known R-configured standard, its absolute configuration is assigned as R. mtoz-biolabs.com The shape and sign of the Cotton effects in the CD spectrum provide the basis for this assignment. nih.gov CD spectroscopy is a sensitive and relatively fast method for confirming the absolute stereochemistry of chiral compounds. nih.govunipi.it

Derivatization Strategies for Enhanced Resolution

The separation of stereoisomers, particularly enantiomers, presents a significant analytical challenge because they possess identical physical and chemical properties in an achiral environment. To overcome this, derivatization strategies are frequently employed to convert the enantiomers of this compound (D-isoleucine) and its stereoisomers into diastereomers. Diastereomers have distinct physical properties, such as different boiling points and solubilities, which allows for their separation using standard chromatographic techniques like high-performance liquid chromatography (HPLC). libretexts.orglibretexts.org

Chiral Resolution Labeling Reagents (e.g., L-FDVDA)

Chiral resolution labeling reagents are enantiomerically pure compounds that react with the amino acid enantiomers to form diastereomeric derivatives. These derivatives can then be resolved on a non-chiral stationary phase. A notable class of these reagents is based on the structure of 2,4-dinitrofluorobenzene (DNFB). creative-proteomics.com

One such advanced reagent is Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide (L-FDVA). nih.gov L-FDVA is an analogue of the well-known Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (L-FDAA). nih.govbiorxiv.org These reagents react with the primary amine group of amino acids through a nucleophilic aromatic substitution. nih.gov When a racemic mixture of an amino acid is reacted with an enantiomerically pure labeling reagent like L-FDVA, two diastereomers are formed. For example, reacting a mixture of D- and L-isoleucine with L-FDVA would produce L-FDVA-D-isoleucine and L-FDVA-L-isoleucine. These diastereomers possess different three-dimensional structures and, consequently, different physicochemical properties, enabling their separation by reversed-phase HPLC.

Another advanced Marfey's reagent, Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide (L-FDLA), has been shown to provide high sensitivity and effective separation for derivatized chiral amino acids, often superior to the original L-FDAA. mdpi.com The derivatization process with these reagents is typically carried out under mild conditions, for instance, by incubating the amino acid with the reagent in a sodium bicarbonate buffer at a moderately elevated temperature (e.g., 40°C) for about an hour. mdpi.com The resulting diastereomers can then be analyzed by techniques like liquid chromatography-mass spectrometry (LC-MS/MS), which offers both high sensitivity and selectivity. nih.govmdpi.com

| Reagent | Full Name | Principle of Action |

| L-FDVDA | Nα-(2,4-dinitro-5-fluorophenyl)-L-valinamide | Reacts with amino acid enantiomers to form diastereomers separable by chromatography. nih.gov |

| L-FDAA | Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (Marfey's Reagent) | A widely used chiral derivatizing agent that forms diastereomers with amino acids. nih.govbiorxiv.org |

| L-FDLA | Nα-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide | An advanced Marfey's reagent providing high sensitivity and resolution for amino acid enantiomers. mdpi.com |

Pre-column Derivatization for Diastereomer Formation

Pre-column derivatization is a common and effective strategy for the chiral resolution of amino acids. creative-proteomics.comnih.gov The fundamental principle involves reacting the racemic mixture of the analyte, such as isoleucine's stereoisomers, with a single, pure enantiomer of a chiral derivatizing agent before introducing the sample into the chromatograph. libretexts.orglibretexts.org This reaction converts the pair of enantiomers into a pair of diastereomers. nih.govnih.gov

Since diastereomers have different physical properties, they interact differently with the stationary and mobile phases of a standard, achiral chromatography column. libretexts.orglibretexts.org This difference in interaction leads to different retention times, allowing for their separation and quantification. This indirect approach circumvents the need for expensive chiral stationary phases (CSPs) that are often required for the direct separation of enantiomers. mdpi.com

The reaction to form diastereomers must be quantitative and proceed without racemization of either the analyte or the derivatizing agent. Various chiral derivatizing agents are available, including those that target the amino group of the amino acid. nih.gov The choice of reagent can impact the resolution and sensitivity of the analysis. For instance, Nα-(2,4-dinitro-5-fluorophenyl)-l-alaninamide (FDAA) generally provides high enantioselectivity. nih.gov The resulting diastereomers can be detected using UV or mass spectrometry detectors, with the latter offering enhanced sensitivity and selectivity. nih.gov

General Workflow for Pre-column Derivatization:

Reaction: A solution containing the mixture of amino acid stereoisomers is mixed with an enantiomerically pure chiral derivatizing reagent under controlled pH and temperature. mdpi.com

Formation of Diastereomers: The reagent reacts with each enantiomer to form two distinct diastereomeric products. libretexts.org

Chromatographic Separation: The resulting mixture of diastereomers is injected into a standard HPLC system, typically with a reversed-phase column (e.g., C18). mdpi.comnih.gov

Detection and Quantification: The separated diastereomers are detected, and their peak areas are used to determine the quantity of each original enantiomer in the sample. nih.gov

Spectrophotometric Assays for D-Isoleucine Quantification

While chromatographic methods are powerful, they can require specialized and expensive equipment. nih.gov For the specific quantification of D-isoleucine, simpler and more accessible spectrophotometric assays have been developed. These methods are often based on the high specificity of enzymes.

A colorimetric assay system for the determination of D-isoleucine utilizes an artificially created NADP+-dependent D-amino acid dehydrogenase (DAADH). nih.gov This enzymatic assay involves a two-step process:

Enzymatic Conversion: The DAADH enzyme specifically catalyzes the conversion of D-isoleucine to (3R)-2-oxo-3-methyl valerate. In this reaction, nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) is stoichiometrically reduced to NADPH. nih.gov

Colorimetric Detection: The amount of NADPH produced in the first step, which is directly proportional to the initial amount of D-isoleucine, is then quantified. This is achieved through the chemical conversion of NADPH to a colored product. A redox mediator is used to transfer electrons from NADPH to a water-soluble tetrazolium salt (e.g., WST-8), reducing it to a formazan (B1609692) dye. This dye exhibits strong absorption at a specific wavelength, which can be measured with a spectrophotometer. nih.gov

This assay demonstrates high specificity for D-isoleucine and is not affected by the presence of its other three stereoisomers (L-isoleucine, D-allo-isoleucine, and L-allo-isoleucine) at significant concentrations. nih.gov The method has been shown to be effective for determining D-isoleucine concentrations in the micromolar range (1 to 50 µM). nih.gov

| Parameter | Description |

| Enzyme | Artificially created NADP+-dependent D-amino acid dehydrogenase (DAADH). nih.gov |

| Substrate | D-Isoleucine (this compound). nih.gov |

| Reaction | D-Isoleucine is converted to (3R)-2-oxo-3-methyl valerate, with the concurrent reduction of NADP+ to NADPH. nih.gov |

| Detection Principle | The generated NADPH reduces a tetrazolium salt to a colored formazan dye, which is quantified by measuring its absorbance. nih.gov |

| Specificity | High for D-Isoleucine; unaffected by the presence of the other three isomers. nih.gov |

| Quantification Range | 1 to 50 µM. nih.gov |

Functional Roles and Applications of 2r 2 Amino 3 Methylpentanoic Acid and Its Derivatives in Biological Systems and Research Excluding Human Clinical Data

Role in Microbial Metabolism and Adaptation

While L-amino acids are the canonical components of proteins, D-amino acids, including D-isoleucine (B559561), are increasingly recognized for their significant roles in microbial physiology, particularly in cell wall structure and signaling.

(2R)-2-amino-3-methylpentanoic acid, or D-isoleucine, is produced by various microorganisms as a metabolic byproduct. Its presence can be an indicator of specific metabolic activities and adaptations to environmental conditions.

Staphylococcus aureus : Metabolic footprint analysis of S. aureus strains COL and HG001 has revealed the extracellular accumulation of D-isoleucine when grown in RPMI 1640, a medium used for infection-related studies. nih.gov This production of a non-canonical D-amino acid begins during the exponential growth phase and is believed to play a role in the bacterium's adaptation processes. nih.gov The secretion and consumption patterns of amino acids, including isoleucine, are significantly altered when S. aureus is exposed to sub-optimal environmental conditions, such as variations in pH and temperature, highlighting the importance of amino acid metabolism in bacterial stress response and survival. als-journal.commdpi.com

Saccharomyces cerevisiae : D-Isoleucine is also considered a potential unique metabolite of the yeast Saccharomyces cerevisiae. ymdb.ca While L-isoleucine biosynthesis pathways in this yeast are well-studied, the presence of the D-enantiomer suggests specific enzymatic activities and functional roles that are distinct from its L-counterpart. ymdb.canih.gov

The bacterial cell wall is a dynamic structure composed of peptidoglycan (PG), a polymer of glycan strands cross-linked by short peptides. nih.gov This essential layer provides structural integrity and defines cell shape. nih.gov The peptide stems of peptidoglycan are notable for containing D-amino acids, which are incorporated by specific enzymes. youtube.comyoutube.com

Fluorescent D-amino acids (FDAAs) have been developed as probes to study peptidoglycan biosynthesis in situ. nih.govnih.gov These probes are efficiently incorporated into the peptidoglycan at sites of active synthesis, allowing for the visualization of bacterial growth and morphological changes. nih.govacs.org The enzymatic machinery responsible for peptidoglycan synthesis is promiscuous enough to accept various D-amino acid-based probes. acs.org This suggests that this compound, as a D-amino acid, can potentially be incorporated into the peptidoglycan of various bacteria, influencing the structure and properties of the cell wall. The presence of D-amino acids in the peptidoglycan provides resistance against many peptidases that typically target L-amino acids, thus protecting the bacterial cell wall from degradation. youtube.com

Nutrient availability is a critical signal for pathogenic bacteria to regulate their virulence. Branched-chain amino acids (BCAAs), including isoleucine, play a central role in this process, acting as signaling molecules that link metabolic status to the expression of virulence factors.

Listeria monocytogenes : In the intracellular pathogen Listeria monocytogenes, the availability of BCAAs is a key environmental cue. Limiting concentrations of BCAAs, particularly isoleucine, lead to a significant induction of the master virulence regulator PrfA and its associated virulence genes. nih.govplos.org This response is mediated by the global transcriptional regulator CodY, a protein that binds isoleucine and is found in many low-G+C Gram-positive bacteria. nih.govusda.gov When intracellular pools of BCAAs and GTP (a CodY effector) are low, CodY's repressive activity decreases, leading to the activation of virulence genes. usda.gov This positions CodY at the intersection of metabolism and virulence, where it senses nutrient scarcity (low isoleucine) and signals the bacterium to up-regulate its pathogenic mechanisms for survival within a host cell. nih.govbiu.ac.il

Staphylococcus aureus : A similar regulatory role is observed in Staphylococcus aureus. The availability of BCAAs, sensed by CodY, regulates not only metabolic pathways but also the expression of virulence genes. nih.gov Isoleucine, in particular, has a dominant role in the CodY-dependent repression of the BCAA biosynthetic operon. nih.gov This intricate regulatory network allows S. aureus to adapt its physiology in response to the nutritional cues of its environment, which can have broad consequences for its ability to cause infection. nih.gov

Lactic acid bacteria (LAB) are known to produce a variety of D-amino acids, which can contribute to the taste and functional properties of fermented foods. mdpi.comresearchgate.net Among these are D-branched-chain amino acids (D-BCAAs), including D-valine, D-leucine, and the D-isoleucine diastereomer, D-allo-isoleucine. nih.govfrontiersin.org

The production of these D-BCAAs is primarily attributed to the enzyme isoleucine 2-epimerase (ILEP), a novel racemase first isolated from Lactobacillus buchneri. nih.govnih.gov This enzyme catalyzes the conversion of L-BCAAs to their D-counterparts. frontiersin.org Studies have shown that various LAB species carrying homologs of the ILEP gene accumulate D-BCAAs in their growth medium during exponential and stationary growth phases. nih.govnih.gov

The table below summarizes the production of D-BCAAs by different lactic acid bacteria possessing ILEP homologs.

| Lactic Acid Bacteria Species | D-BCAAs Produced | Reference |

| Lactobacillus fermentum | D-valine, D-leucine, D-allo-isoleucine | frontiersin.org |

| Weissella paramesenteroides | D-valine, D-leucine, D-allo-isoleucine | frontiersin.org |

| Lactobacillus reuteri | D-leucine, D-allo-isoleucine | frontiersin.org |

| Leuconostoc mesenteroides | D-leucine, D-allo-isoleucine | frontiersin.org |

| Leuconostoc gelidum | D-leucine, D-allo-isoleucine | frontiersin.org |

| Lactobacillus vaginalis | D-allo-isoleucine | frontiersin.org |

| Leuconostoc pseudomesenteroides | D-allo-isoleucine | frontiersin.org |

These findings suggest that a variety of lactic acid bacteria are capable of producing D-branched-chain amino acids through the action of ILEP-like enzymes. frontiersin.org

Applications in Biochemical Research and Biotechnology

The unique properties of non-canonical amino acids like this compound make them valuable tools in research and development.

This compound can be used as a building block in solid-phase peptide synthesis (SPPS). This automated technique allows for the creation of custom peptides by sequentially adding amino acids to a growing chain attached to a solid resin. youtube.com The incorporation of non-natural amino acids, such as D-isoleucine, into a peptide sequence can confer novel properties. For instance, peptides containing D-amino acids are generally more resistant to degradation by proteases, which typically recognize L-amino acids. This can significantly increase the in-vivo half-life of peptide-based drugs or research probes. The ability to synthesize peptides with specific, non-natural amino acids has had an enormous influence on the development of new pharmaceutical products and research tools. youtube.com

Use in Investigating Enzyme Specificity and Mechanisms

This compound, also known as D-isoleucine, and its derivatives are valuable tools for probing the specificity and mechanisms of various enzymes. chemicalbook.com Due to their stereochemical differences from the naturally occurring L-isomers, these compounds can help elucidate the structural and chemical requirements of enzyme active sites. youtube.com

One key area of investigation is with aminoacyl-tRNA synthetases (aaRSs), the enzymes responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule during protein synthesis. youtube.comyoutube.com The specificity of these enzymes is crucial for maintaining the fidelity of translation. By using D-isoleucine and other non-natural amino acids, researchers can study how aaRSs distinguish between closely related substrates. nih.govnih.gov For example, studies can assess the extent to which a particular aaRS will mistakenly recognize and activate a D-amino acid instead of its cognate L-amino acid. This provides insights into the editing and proofreading mechanisms that these enzymes employ to prevent errors in protein synthesis. youtube.com

Another class of enzymes where D-isoleucine is used to study specificity is D-amino acid oxidases (DAOs). These enzymes specifically catalyze the oxidative deamination of D-amino acids. wikipedia.org D-isoleucine can be used as a substrate to characterize the activity and substrate preference of DAOs from different sources. chemicalbook.com Such studies contribute to understanding the metabolic pathways involving D-amino acids and the physiological roles of DAO enzymes. nih.gov

Furthermore, research on L-isoleucine dioxygenase (IDO), an enzyme that hydroxylates L-isoleucine, has utilized D-isoleucine to probe its substrate specificity. nih.gov Molecular docking and dynamics simulations have been employed to compare the binding of L-isoleucine and D-isoleucine within the enzyme's active site, revealing key residues that determine substrate recognition and catalytic activity. nih.gov These computational approaches, combined with experimental data, help to map the structural determinants of enzyme-substrate interactions.

Table 1: Enzymes Studied Using this compound and its Derivatives

| Enzyme Class | Specific Enzyme Example | Research Focus | Key Findings |

| Aminoacyl-tRNA Synthetases | Isoleucyl-tRNA synthetase (IleRS) | Investigating substrate specificity and proofreading mechanisms. | IleRS demonstrates high fidelity by discriminating against D-isoleucine through its editing function. youtube.com |

| D-Amino Acid Oxidases | Rhodotorula gracilis D-amino acid oxidase | Characterizing substrate preference and kinetic parameters. | D-isoleucine serves as a substrate, allowing for the determination of the enzyme's catalytic efficiency. chemicalbook.com |

| Dioxygenases | L-isoleucine dioxygenase (IDO) | Understanding the structural basis of substrate specificity. | Molecular modeling shows that the stereochemistry of D-isoleucine hinders optimal positioning in the active site for hydroxylation. nih.gov |

Non-Natural Isoleucine Derivatives in Protein Engineering

The incorporation of non-natural amino acids (nnAAs) into proteins is a powerful technique in protein engineering, enabling the introduction of novel chemical functionalities and properties. nih.govnih.gov Derivatives of isoleucine that are not among the 20 canonical amino acids play a significant role in this field. nih.gov

A primary method for incorporating nnAAs is through the use of engineered orthogonal aminoacyl-tRNA synthetase/tRNA pairs. nih.govgoogle.com This system allows for the site-specific insertion of a nnAA in response to a nonsense or frameshift codon. Researchers can evolve an aminoacyl-tRNA synthetase to specifically recognize a non-natural isoleucine derivative and charge it onto an orthogonal tRNA, which then delivers the nnAA to the ribosome during protein synthesis. nih.govyoutube.com

These non-natural isoleucine derivatives can introduce a variety of functionalities:

Probes for Structural and Functional Studies: Isoleucine analogs containing spectroscopic probes, such as fluorescent groups or heavy atoms, can be incorporated to study protein conformation, dynamics, and interactions. nih.gov

Bio-orthogonal Chemistry: Derivatives with unique reactive groups (e.g., azides or alkynes) allow for the specific chemical modification of proteins in vitro and in living cells. acs.org

The development of these techniques has expanded the chemical diversity of proteins far beyond what is found in nature, opening up new avenues for creating proteins with tailored functions for applications in biocatalysis, therapeutics, and materials science. nih.govacs.org

Role in Plant Biology and Stress Response (e.g., as Elicitors, in Resistance Induction)

Recent studies have highlighted the role of amino acids, including isoleucine and its derivatives, in plant defense and stress responses. frontiersin.org These molecules can act as elicitors, which are compounds that trigger a plant's innate immune system, leading to induced resistance against pathogens and abiotic stresses. nih.govfrontiersin.orgnih.gov

Exogenous application of isoleucine has been shown to enhance plant resistance against the necrotrophic fungus Botrytis cinerea in various plant species, including Arabidopsis, lettuce, rose, and strawberry. frontiersin.orgresearchgate.net This enhanced resistance is linked to the jasmonate (JA) signaling pathway, a crucial component of plant defense. Isoleucine is a precursor for the synthesis of jasmonoyl-isoleucine (JA-Ile), the active form of jasmonate that initiates defense responses. frontiersin.orgresearchgate.net By increasing the available pool of isoleucine, plants can more rapidly produce JA-Ile upon pathogen attack, leading to a more robust defense.

Furthermore, research has identified other amino acid derivatives, such as 2-amino-3-methylhexanoic acid (AMHA), as potent elicitors of plant resistance. nih.govmdpi.com AMHA, a naturally occurring α-amino acid, has demonstrated the ability to induce resistance against a broad spectrum of stresses, including:

Biotic Stress: Protection against fungal pathogens like powdery mildew, bacterial pathogens such as Pseudomonas syringae, and viral diseases like Tomato spotted wilt virus. nih.gov

Abiotic Stress: Enhanced tolerance to extreme temperature stresses. nih.gov

The accumulation of branched-chain amino acids (BCAAs), including isoleucine, has also been observed in plants under drought stress, suggesting their involvement in the plant's defense response to water deficit. frontiersin.org

Table 2: Effects of Isoleucine and its Derivatives on Plant Stress Response

| Compound | Plant Species | Type of Stress | Observed Effect | Mechanism of Action |

| Isoleucine | Arabidopsis thaliana, Lettuce, Rose, Strawberry | Biotic (Fungal pathogen Botrytis cinerea) | Enhanced resistance, reduced lesion size. frontiersin.orgresearchgate.net | Increased synthesis of JA-Ile, activating the jasmonate signaling pathway. frontiersin.org |

| 2-Amino-3-methylhexanoic acid (AMHA) | Wheat, Arabidopsis thaliana, Tobacco | Biotic (Fungus, bacteria, virus) and Abiotic (Temperature) | Induced resistance against pathogens and enhanced tolerance to temperature stress. nih.gov | Acts as a natural elicitor of plant defense responses. nih.gov |

| Isoleucine | Various crop plants | Abiotic (Drought) | Accumulation of isoleucine correlates with drought tolerance. frontiersin.org | Part of the metabolic adjustment to water deficit. frontiersin.org |

Implications in Insect and Lower Animal Metabolism (e.g., Daphnia magna, Mus musculus data)

This compound and its L-isomer, isoleucine, are involved in the metabolism of various lower animals and insects. nih.gov DL-Isoleucine has been specifically reported in the water flea, Daphnia magna, and the house mouse, Mus musculus. nih.govwikidata.org

In Daphnia magna, a model organism for ecotoxicology and environmental metabolomics, amino acid metabolism is a key indicator of physiological stress. nih.govbiorxiv.org Studies have shown that exposure to environmental pollutants can lead to significant changes in the concentrations of various amino acids, including isoleucine. nih.govresearchgate.net These alterations in the amino acid profile reflect disruptions in energy metabolism and oxidative stress responses, providing insights into the molecular mechanisms of toxicity. nih.gov

In insects, such as the fall armyworm (Spodoptera frugiperda), amino acid metabolism is crucial for development and response to external stressors like pesticides. mdpi.com Transcriptome and metabolome analyses have revealed that exposure to spinetoram, an insecticide, leads to significant changes in the metabolism of branched-chain amino acids. Specifically, a decrease in valine and isoleucine levels was observed, which is linked to alterations in the tricarboxylic acid (TCA) cycle and energy production. mdpi.com These findings suggest that the disruption of isoleucine metabolism is a component of the insect's physiological response to pesticide exposure. mdpi.com

In the mouse model (Mus musculus), dietary isoleucine has profound effects on metabolic health and lifespan. nih.govnih.govsciencedaily.comwisc.edu Research has demonstrated that restricting dietary isoleucine can improve glucose tolerance, reduce adiposity, and extend lifespan in mice. nih.govnih.govwisc.edubiorxiv.org These metabolic benefits are observed even when the mice consume more calories, highlighting the specific regulatory role of isoleucine. sciencedaily.com Conversely, high levels of dietary isoleucine can impair metabolic health. nih.govbiorxiv.org These studies in mice underscore the critical role of isoleucine in regulating systemic metabolism and aging.

Table 3: Metabolic Roles of Isoleucine in Lower Animals and Insects

| Organism | Context | Key Findings | Reference |

| Daphnia magna | Environmental Stress | Changes in isoleucine levels are indicative of metabolic disruption and oxidative stress in response to pollutants. | nih.govresearchgate.net |

| Spodoptera frugiperda (Fall Armyworm) | Pesticide Exposure | Down-regulation of isoleucine metabolism is part of the physiological response to insecticide treatment, affecting energy production. | mdpi.com |

| Mus musculus (Mouse) | Diet and Aging | Dietary restriction of isoleucine improves metabolic health, reduces frailty, and extends lifespan. | nih.govsciencedaily.comwisc.edu |

Theoretical and Computational Studies of 2r 2 Amino 3 Methylpentanoic Acid

Molecular Modeling and Dynamics Simulations of Stereoisomers